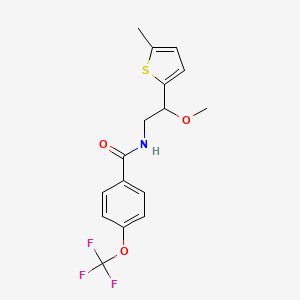

N-(2-甲氧基-2-(5-甲基噻吩-2-基)乙基)-4-(三氟甲氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide" is a benzamide derivative, a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as anticancer, gastrokinetic, and prokinetic agents, as well as for their ability to inhibit specific enzymes like stearoyl-CoA desaturase-1 (SCD-1) . The structural features of benzamide derivatives, such as the presence of methoxy, trifluoromethoxy, and thiophene groups, can significantly influence their biological activity and physicochemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between a benzoyl group and an amine. In the case of closely related compounds, the synthesis may include the use of various substituents on the benzamide moiety to enhance the desired biological activity . For example, the introduction of a methyl group on the thiophene ring or the use of a trifluoromethyl group as a substituent can affect the compound's binding affinity and selectivity towards biological targets .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. X-ray diffraction analysis and density functional theory (DFT) calculations are commonly used to determine the molecular geometry and electronic properties of these compounds . The presence of intramolecular hydrogen bonds, as well as the planarity or non-planarity of the molecule, can influence its interaction with biological targets. For instance, the intramolecular N-H...O hydrogen bond observed in some benzamide derivatives can stabilize the molecular conformation, which may be important for binding to specific receptors .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including the formation of amide bonds, substitution reactions, and the addition of functional groups that modify their pharmacological profile. The reactivity of the molecule can be influenced by the electron-donating or electron-withdrawing nature of the substituents attached to the benzamide core . The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule, indicating regions of electron density that are prone to nucleophilic or electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Polymorphism, which refers to the existence of different crystalline forms of the same compound, can significantly affect these properties . The presence of different functional groups, such as methoxy or trifluoromethoxy, can also impact the compound's solubility and its ability to form hydrogen bonds, which are important for its biological activity .

科学研究应用

合成和药物开发

有机合成和药物开发领域的的研究通常探索与N-(2-甲氧基-2-(5-甲基噻吩-2-基)乙基)-4-(三氟甲氧基)苯甲酰胺结构相似的分子。例如,对具有潜在药理特性的各种苯甲酰胺衍生物的合成研究突出了这些化合物在开发新治疗剂中的重要性。此类研究工作重点在于创造具有增强的全身暴露、改善的生物利用度和靶向生物活性的分子,可能适用于所讨论的母体化合物(Ohemeng等人,1994)。

抗病原和抗菌活性

苯甲酰胺衍生物的结构框架,类似于N-(2-甲氧基-2-(5-甲基噻吩-2-基)乙基)-4-(三氟甲氧基)苯甲酰胺,已被研究用于抗病原和抗菌活性。研究表明,某些苯甲酰胺化合物对细菌菌株表现出显着的活性,包括铜绿假单胞菌和金黄色葡萄球菌,它们以其形成生物膜的能力而闻名。这表明类似化合物在开发具有抗生物膜特性的新型抗菌剂中具有潜在应用(Limban、Marutescu和Chifiriuc,2011)。

材料科学和超分子化学

在材料科学和超分子化学中,与N-(2-甲氧基-2-(5-甲基噻吩-2-基)乙基)-4-(三氟甲氧基)苯甲酰胺在结构上相关的化合物用于研究新型堆积基序和自组装过程。例如,对苯-1,3,5-三甲酰胺衍生物的研究揭示了包裹在三螺旋氢键酰胺链中的有趣的π堆叠棒,为柱状液晶的新组织模式提供了见解(Lightfoot、Mair、Pritchard和Warren,1999)。此类研究强调了N-(2-甲氧基-2-(5-甲基噻吩-2-基)乙基)-4-(三氟甲氧基)苯甲酰胺在促进具有特定光学或电子特性的高级材料开发中发挥的潜力。

属性

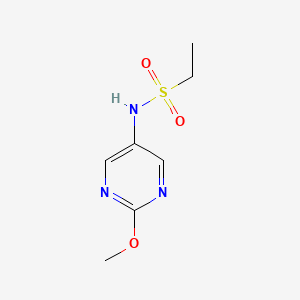

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S/c1-10-3-8-14(24-10)13(22-2)9-20-15(21)11-4-6-12(7-5-11)23-16(17,18)19/h3-8,13H,9H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKWJVIVRUWMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

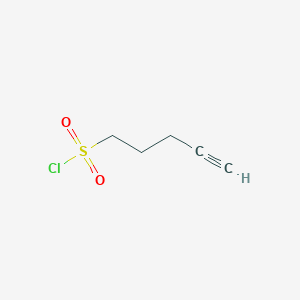

CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-4-(trifluoromethoxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2529978.png)

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)

![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)

![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)